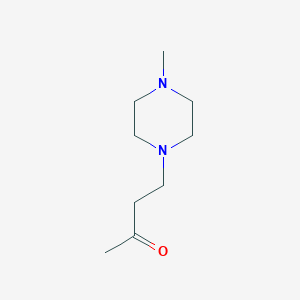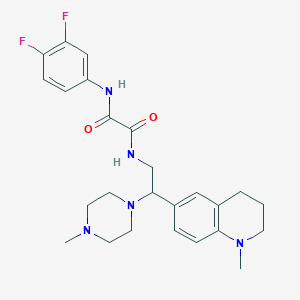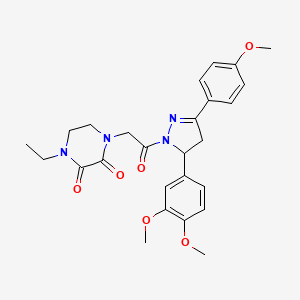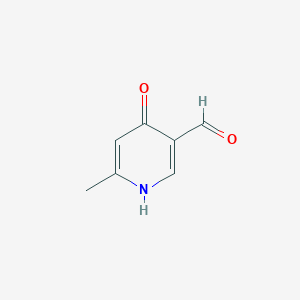
4-(4-Methylpiperazin-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpiperazin-1-yl)butan-2-one, also known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is chemically similar to other cathinones such as methylone, MDPV, and alpha-PVP. MPHP has been used as a recreational drug due to its euphoric and stimulant effects. However, it has also been studied for its potential applications in scientific research.
作用機序
The mechanism of action of 4-(4-Methylpiperazin-1-yl)butan-2-one involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in the feelings of euphoria and stimulation associated with the use of 4-(4-Methylpiperazin-1-yl)butan-2-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylpiperazin-1-yl)butan-2-one include increased heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and hallucinations. Long-term use of 4-(4-Methylpiperazin-1-yl)butan-2-one can lead to addiction, cognitive impairment, and other health problems.
実験室実験の利点と制限
4-(4-Methylpiperazin-1-yl)butan-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a high affinity for the dopamine and norepinephrine transporters, making it a useful tool for investigating the mechanisms of drug addiction and withdrawal. However, 4-(4-Methylpiperazin-1-yl)butan-2-one also has limitations, including its potential for abuse and its adverse effects on health.
将来の方向性
There are several future directions for research involving 4-(4-Methylpiperazin-1-yl)butan-2-one. One area of interest is the development of new therapeutic drugs that target the dopamine and norepinephrine transporters. 4-(4-Methylpiperazin-1-yl)butan-2-one can also be used as a tool for investigating the mechanisms of drug addiction and withdrawal in animal models. Additionally, further research is needed to understand the long-term effects of 4-(4-Methylpiperazin-1-yl)butan-2-one on human health and behavior.
In conclusion, 4-(4-Methylpiperazin-1-yl)butan-2-one is a synthetic cathinone that has been studied for its potential applications in scientific research. It has been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. 4-(4-Methylpiperazin-1-yl)butan-2-one has several advantages for use in lab experiments, but also has limitations due to its potential for abuse and adverse effects on health. Future research involving 4-(4-Methylpiperazin-1-yl)butan-2-one could lead to the development of new therapeutic drugs and a better understanding of the mechanisms of drug addiction and withdrawal.
合成法
The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one involves the reaction of 4-methylpiperazine with 2-butanone in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The purity of 4-(4-Methylpiperazin-1-yl)butan-2-one can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(4-Methylpiperazin-1-yl)butan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with the dopamine and norepinephrine transporters, which are involved in the regulation of mood and motivation. 4-(4-Methylpiperazin-1-yl)butan-2-one has also been studied for its potential use as a tool for investigating the mechanisms of drug addiction and withdrawal.
特性
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHDLKXOCAJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)butan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950330.png)


![8-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2950336.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2950341.png)

![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)

![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)